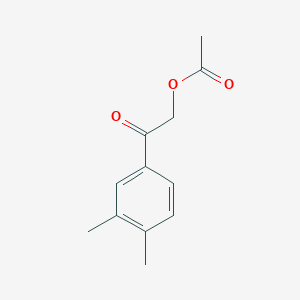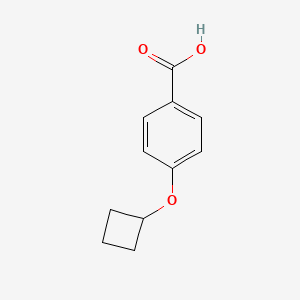
(5-Methylfuran-3-yl)methanol
Overview
Description
(5-Methylfuran-3-yl)methanol is an organic compound with the molecular formula C(_6)H(_8)O(_2) It is a derivative of furan, a heterocyclic aromatic compound, and features a methyl group at the 5-position and a hydroxymethyl group at the 3-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Furan Ring Functionalization: : One common method to synthesize (5-Methylfuran-3-yl)methanol involves the functionalization of a furan ring. Starting with 5-methylfuran, the compound can be subjected to a formylation reaction using formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 3-position.
-
Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. 5-Methylfuran can be reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (5-Methylfuran-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
-
Reduction: : The compound can be reduced to form alcohols or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for such reductions.
-
Substitution: : Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various functional groups. Halogenation using bromine (Br(_2)) or chlorination using chlorine (Cl(_2)) are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH(_4)), and sodium borohydride (NaBH(_4)).
Substitution: Halogens (Br(_2), Cl(_2)), nitrating agents (HNO(_3)), and sulfonating agents (SO(_3)).
Major Products Formed
Oxidation: 5-Methylfuran-3-carboxaldehyde, 5-Methylfuran-3-carboxylic acid.
Reduction: 5-Methylfuran-3-ylmethane, 5-Methylfuran-3-ylmethanol.
Substitution: Halogenated furans, nitrofurans, sulfonated furans.
Scientific Research Applications
Chemistry
In organic synthesis, (5-Methylfuran-3-yl)methanol serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential bioactivity. These compounds can act as building blocks for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Medicine
Pharmaceutical research explores this compound and its derivatives for their therapeutic potential. These compounds may exhibit pharmacological properties such as anti-inflammatory, analgesic, and antipyretic effects.
Industry
In the materials science industry, this compound is used in the development of polymers and resins. Its ability to undergo polymerization reactions makes it a valuable monomer for producing high-performance materials.
Mechanism of Action
The mechanism by which (5-Methylfuran-3-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For example, it could inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanol: Similar structure but with the hydroxymethyl group at the 2-position.
2-Methylfuran-3-ylmethanol: Similar structure but with the methyl group at the 2-position.
5-Methylfuran-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
Uniqueness
(5-Methylfuran-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique structure allows for selective reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
(5-methylfuran-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMUOQVJXSCZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20416-19-7 | |
| Record name | 5-Methyl-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20416-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-methylfuran-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B1359065.png)



![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)



![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)

